molecular formula C12H15ClN4O2 B13494881 tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

Cat. No.: B13494881
M. Wt: 282.72 g/mol
InChI Key: HMHCFMZJOUQYNV-UHFFFAOYSA-N
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Description

tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[2,3-d]pyrimidine ring system

Preparation Methods

The synthesis of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves several steps. One common synthetic route starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride and dimethylformamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as protein kinase B (PKB), by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

tert-butyl 2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C12H15ClN4O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3,(H2,14,15,16)

InChI Key

HMHCFMZJOUQYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)N

Origin of Product

United States

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